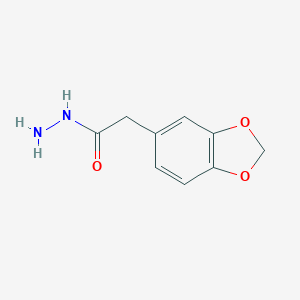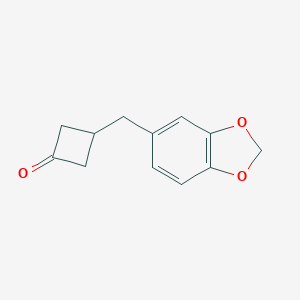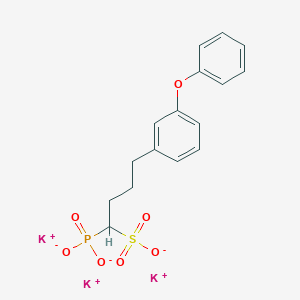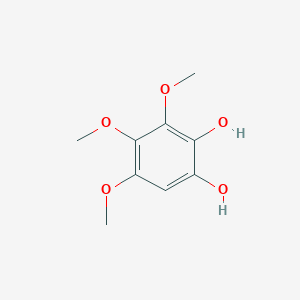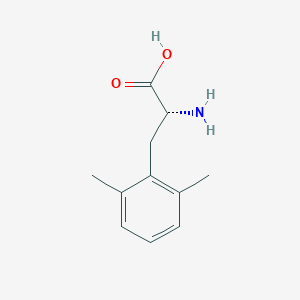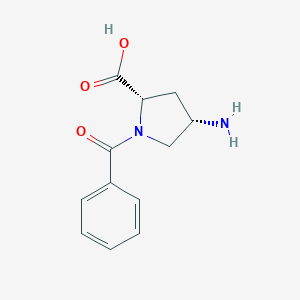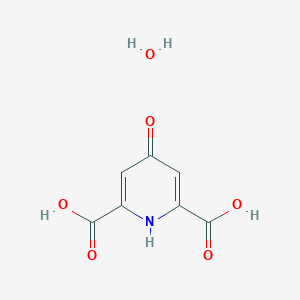
4-Oxo-1,4-dihydropyridine-2,6-dicarboxylic acid hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chelidamic acid, also known as 4-Oxo-1,4-dihydropyridine-2,6-dicarboxylic acid, is a dicarboxylate with a pyridine skeleton . It effectively coordinates with many metal ions . Chelidamate complexes have wide applications in many fields, including biochemistry and medical chemistry .
Synthesis Analysis
The synthesis of Chelidamic acid has been studied using potentiometry and calorimetry . There are three successive protonation steps. The protonation constants of each step (log 10K) are calculated as 10.74±0.01, 3.22±0.02, and 1.63±0.03 . The first two protonation steps are exothermic, while the last step is endothermic .Molecular Structure Analysis
The three protonation states (HL2−, H2L− and H3L) were analyzed using the 1H NMR spectra and crystal structure . The results confirm that the order of successive protonation sites is the pyridine-N (HL2−), pyridinol-OH (H2L−), and carboxylate oxygen atom (H3L) .Chemical Reactions Analysis
All the protonation steps are mainly driven by entropy . The protonation property of a drug molecule is essential in physiochemistry and biology . Protonation constants are critical for ampholyte compounds to predict the isoelectric point, or pH at which a drug molecule has the lowest aqueous solubility and highest lipophilicity .Physical And Chemical Properties Analysis
The physical and chemical properties of Chelidamic acid include a melting point of 267 °C . The protonation constants of each step (log 10K) are calculated as 10.74±0.01, 3.22±0.02, and 1.63±0.03 .Aplicaciones Científicas De Investigación
Thermodynamic Analysis and Crystal Structure
- Scientific Field : Physical Chemistry
- Application Summary : The protonation of chelidamic acid was studied using potentiometry and calorimetry . This is important as the ability of a drug molecule to transfer protons is fundamental to understanding biochemical processes .
- Methods of Application : The study was conducted in a 0.1 mol·L−1 NaClO4 solution at 298 K under standard pressure (p = 0.1 MPa). There are three successive protonation steps .
- Results : The protonation constants of each step (log10K) are calculated as 10.74 ± 0.01, 3.22 ± 0.02, and 1.63 ± 0.03. The first two protonation steps are exothermic, while the last step is endothermic .
Biochemistry and Medical Chemistry
- Scientific Field : Biochemistry and Medical Chemistry
- Application Summary : Chelidamic acid effectively coordinates with many metal ions . It has wide applications in biochemistry and medical chemistry .
- Methods of Application : Gallium (III) complexes with chelidamic acid were tested to demonstrate the cytotoxicity effect and anti-proliferative activity on human breast cancer cells . Oral administration of vanadium (V) complexes with chelidamic acid effectively lowered both the hyperglycemia and hyperlipidemia of diabetes .
- Results : Chelidamic acid was also proved the most potent inhibitor of glutamate decarboxylase .
Calcium Channel Blocker
- Scientific Field : Pharmacology
- Application Summary : Chelidamic Acid, as a 1,4-DHP compound, is found in many commercially available drugs such as amlodipine, nifedipine, isradipine, and nimodipine .
- Methods of Application : These drugs are used for treating conditions like hypertension and high blood pressure .
- Results : The drugs work by blocking calcium channels, which helps to decrease brain damage .
Antioxidative, Anticancer, Anti-inflammatory, Anti-microbial, Anti-hypertensive, Anti-diabetic, Anticoagulants, Anti-cholinesterase, Neuro-protective
- Scientific Field : Medicinal Chemistry
- Application Summary : Chelidamic Acid, as a 1,4-DHP compound, has various intrinsic therapeutic applications .
- Methods of Application : These applications range from antioxidative, anticancer, anti-inflammatory, anti-microbial, anti-hypertensive, anti-diabetic, anticoagulants, anti-cholinesterase, neuro-protective, and other miscellaneous activities .
- Results : The effectiveness of these applications is often investigated through structure–activity relationship (SAR) studies .
Inhibitor of Glutamate Decarboxylase
- Scientific Field : Biochemistry
- Application Summary : Chelidamic Acid has been proven to be the most potent inhibitor of glutamate decarboxylase .
- Methods of Application : This inhibition is important in the study of biochemical processes .
- Results : The inhibition of glutamate decarboxylase can affect various biological processes .
High-Performance Chelation Ion Chromatography (HPCIC)
- Scientific Field : Analytical Chemistry
- Application Summary : Chelidamic Acid hydrate has been used in eluent solution as a complexing additive in high-performance chelation ion chromatography (HPCIC) for speciation of iron .
- Methods of Application : The compound is added to the eluent solution in HPCIC .
- Results : This method allows for the speciation of iron, which is important in various analytical chemistry applications .
Organic Ligand for Polyoxometalate (POM)-Based Lanthanoid Hybrid Compounds
- Scientific Field : Inorganic Chemistry
- Application Summary : Chelidamic Acid hydrate has also been used as an organic ligand for the polyoxometalate (POM)-based lanthanoid hybrid compounds .
- Methods of Application : The compound is used to form hybrid compounds with lanthanoids .
- Results : These hybrid compounds have potential applications in various fields .
Direcciones Futuras
The future directions of research on Chelidamic acid could involve further exploration of its coordination with various metal ions and its potential applications in biochemistry and medical chemistry . Additionally, more studies could be conducted to understand its protonation steps and their implications in physiochemistry and biology .
Propiedades
IUPAC Name |
4-oxo-1H-pyridine-2,6-dicarboxylic acid;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO5.H2O/c9-3-1-4(6(10)11)8-5(2-3)7(12)13;/h1-2H,(H,8,9)(H,10,11)(H,12,13);1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNGPHFVJWBKEDG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=CC1=O)C(=O)O)C(=O)O.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60486644 |
Source


|
| Record name | 4-Oxo-1,4-dihydropyridine-2,6-dicarboxylic acid hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60486644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Oxo-1,4-dihydropyridine-2,6-dicarboxylic acid hydrate | |
CAS RN |
199926-39-1 |
Source


|
| Record name | 4-Oxo-1,4-dihydropyridine-2,6-dicarboxylic acid hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60486644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

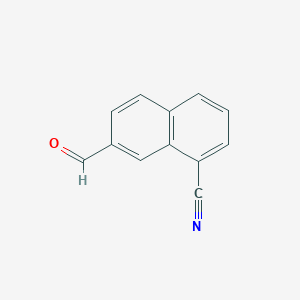
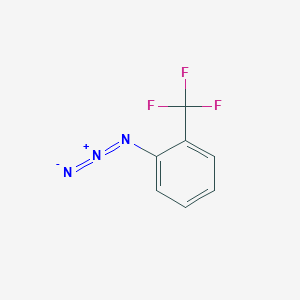
![Tert-butyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate](/img/structure/B185813.png)
![2-phenyl-2,5-dihydro-4H-pyrazolo[3,4-c]quinolin-4-one](/img/structure/B185822.png)
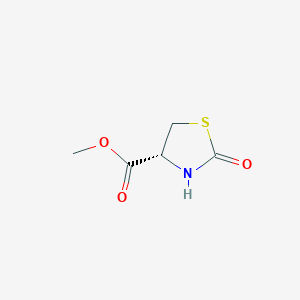
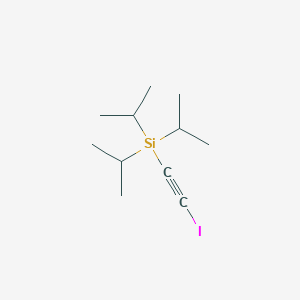
![1,3-Bis[4-(3-aminophenoxy)benzoyl]benzene](/img/structure/B185832.png)
